molecular formula C16H12N2O5 B7771702 N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide

Cat. No.: B7771702
M. Wt: 312.28 g/mol
InChI Key: ZLEXMGDSSQQDGN-REZTVBANSA-N
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Description

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide (hereafter referred to as BDDBC) is a carbohydrazide derivative featuring dual benzo[d][1,3]dioxole moieties linked via a hydrazone bridge. Its structure enables strong intramolecular charge transfer (ICT) interactions, making it a candidate for nonlinear optical (NLO) applications. Studies demonstrate that BDDBC exhibits a hyperpolarizability (β₀) of 30.85 × 10⁻³⁰ esu, 82 times greater than urea, attributed to its planar π-conjugated system and donor-acceptor configuration .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEXMGDSSQQDGN-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329342
Record name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90754-81-7
Record name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERONYLIC ACID PIPERONYLIDENEHYDRAZIDE
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Preparation Methods

Nitration and Sulfonation of Benzo[d] dioxole Derivatives

Nitration of benzo[d]dioxole derivatives using nitric acid in acetic acid at 40–45°C yields nitro-substituted intermediates, critical for subsequent reduction to amines or conversion to carbonyl groups. For instance, 7-nitro-1,4-benzodioxane-5-carboxylic acid is obtained in 27% yield via this method. Sulfonation with chlorosulfonic acid at 55°C introduces sulfonyl groups, enabling further derivatization.

Bromination and Halogenation

Electrophilic bromination of benzo[d]dioxole-5-carboxylic acid in acetic acid at 120°C produces dihalogenated derivatives, such as 6,7-dibromo-1,4-benzodioxane-5-carboxylic acid, in 60% yield. This step is pivotal for introducing steric or electronic modifiers to the aromatic ring.

Activation of Carboxylic Acid

Activation of the carboxylic acid moiety is essential for hydrazide formation. Source demonstrates the use of N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 60°C to generate reactive intermediates, which subsequently react with nucleophiles like hydrazine. This method avoids harsh conditions associated with acid chloride formation, offering a 72% yield for analogous compounds.

Formation of Benzo[d] dioxole-5-carbohydrazide

The hydrazide intermediate is synthesized via condensation of activated benzo[d]dioxole-5-carboxylic acid derivatives with hydrazine.

Hydrazine Coupling

Reaction of CDI-activated benzo[d]dioxole-5-carboxylic acid with hydrazine hydrate in ethanol under reflux conditions yields the carbohydrazide. This method, adapted from source, typically achieves >70% purity, with recrystallization in ethanol-acetic acid mixtures enhancing crystallinity.

Alternative Route via Acid Chlorides

Conversion of benzo[d]dioxole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane, followed by reaction with hydrazine, provides an alternative pathway. However, this method may require stringent moisture control and yields comparable results to CDI activation.

Condensation with Benzo[d] dioxol-5-yl Aldehyde

The final step involves Schiff base formation between the hydrazide and benzo[d]dioxol-5-yl aldehyde. Source provides a blueprint for analogous condensations using microwave-assisted synthesis.

Conventional Heating

Refluxing equimolar amounts of benzo[d]dioxole-5-carbohydrazide and benzo[d]dioxol-5-yl aldehyde in ethanol with catalytic acetic acid (5 mol%) for 4–6 hours affords the target compound. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 65–75% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) significantly reduces reaction time to 15–30 minutes, improving yields to 85–90%. This method, exemplified in source for related imidazolidinones, minimizes side reactions like over-oxidation or dimerization.

Purification and Characterization

Recrystallization and Chromatography

Crude product purification is achieved via recrystallization from ethanol-acetic acid (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane gradients. Source reports >99% purity for analogous compounds after chromatographic separation.

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet at δ 5.02 ppm for the methine proton (CH=N), δ 8.07 ppm for the triazole proton (if present), and δ 6.80–7.20 ppm for aromatic protons.

  • ¹³C NMR : Peaks at δ 161.2 ppm (C=O), δ 150.8 ppm (C=N), and δ 104.0 ppm (dioxole methylene) confirm structural integrity.

  • HRMS : Exact mass calculations (e.g., m/z 382.1633 [M+H]⁺) validate molecular composition.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
CDI ActivationTHF, 60°C, 2h72>95
Acid Chloride RouteSOCl₂, DCM, 0°C to rt6890
Microwave Condensation150 W, 100°C, 15min88>99
Conventional HeatingEthanol, reflux, 6h7598

Challenges and Optimization Strategies

Steric Hindrance

Bulky substituents on the benzo[d]dioxole rings impede condensation efficiency. Employing polar aprotic solvents (e.g., DMF) or elevated temperatures (80–100°C) mitigates this issue.

Byproduct Formation

Over-oxidation during aldehyde synthesis or hydrazone tautomerization can reduce yields. Source recommends inert atmosphere (N₂/Ar) and stoichiometric control to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions: N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield hydrazine derivatives or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzo[b]thiophene Acylhydrazones

BDDBC differs from benzo[b]thiophene analogs by replacing the thiophene core with a second benzo[d][1,3]dioxole group. For example, (E)-N’-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide (I.a) exhibits antimicrobial activity against multidrug-resistant Staphylococcus aureus (MIC = 8–16 µg/mL) due to the thiophene moiety’s electron-withdrawing effects, which enhance membrane penetration . In contrast, BDDBC’s dual benzodioxole groups favor NLO properties over antimicrobial activity, highlighting structure-activity trade-offs.

Sulfonohydrazide Derivatives

Sulfonohydrazides like (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMBSH) replace the carbohydrazide group with a sulfonohydrazide, enabling selective Pb²⁺ detection via electrochemical sensors. BDMBSH achieves a detection limit of 96.0 pM for Pb²⁺, leveraging sulfonyl groups’ chelating capacity . BDDBC lacks such metal-binding specificity but excels in optical applications due to its conjugated hydrazone-carbohydrazide system .

Thiazolidinedione Derivatives

Thiazolidinedione hybrids, such as (Z)-N′-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)propanoyl)nicotinohydrazide (Compound 18), show moderate Mycobacterium tuberculosis pantothenate synthetase inhibition (IC₅₀ = 350 nM). However, ring-opening of the benzodioxole moiety in analogs like Compound 19 increases potency (IC₅₀ = 220 nM), underscoring the benzodioxole’s mixed role in bioactivity . BDDBC’s intact benzodioxole system favors stability and optical properties over enzymatic inhibition.

Chromene and Coumarin Derivatives

Coumarin-based analogs like N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-oxo-2H-chromene-3-carbohydrazide (6d) exhibit antioxidant and α-glucosidase inhibitory activities (IC₅₀ = 12.5 µM for α-amylase) due to the coumarin lactone’s redox activity.

Other Hydrazide Derivatives

  • Antitumor Agents : 7-(Benzo[d][1,3]dioxol-5-ylmethylene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4e) shows reduced cytotoxicity compared to BDDBC derivatives, suggesting benzodioxole’s position impacts activity .

Data Tables

Table 1: Key Properties of BDDBC and Structural Analogs

Compound Name Structural Feature Key Activity/Property Reference
BDDBC Dual benzodioxole, carbohydrazide β₀ = 30.85 × 10⁻³⁰ esu (NLO)
(E)-N’-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide Thiophene core, carbohydrazide MIC = 8–16 µg/mL (Antimicrobial)
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide Sulfonohydrazide Pb²⁺ LOD = 96.0 pM (Sensor)
(Z)-N′-(3-(5-(benzodioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)propanoyl)nicotinohydrazide Thiazolidinedione hybrid IC₅₀ = 350 nM (MTb PS inhibition)
N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-oxo-2H-chromene-3-carbohydrazide Coumarin lactone IC₅₀ = 12.5 µM (α-Amylase inhibition)

Table 2: Electronic Properties of Selected Compounds

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Application
BDDBC -5.12 -1.16 3.96 Nonlinear optics
Thiazolidinedione 11 -5.34 -1.89 3.45 Kinase inhibition
Coumarin 6d -5.78 -2.01 3.77 Antioxidant/Enzyme inhibitor

Biological Activity

N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16_{16}H12_{12}N2_2O5_5
  • Molecular Weight : 312.28 g/mol
  • CAS Number : 90754-81-7

Synthesis

The synthesis of this compound typically involves the condensation reaction between benzo[d][1,3]dioxole derivatives and hydrazine derivatives. This method allows for the introduction of the hydrazide functional group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

The compound demonstrated lower IC50 values compared to the reference drug doxorubicin, indicating a stronger cytotoxic effect against these cancer cells .

The anticancer mechanisms of this compound have been investigated through various assays:

  • EGFR Inhibition : The compound shows potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers.
  • Apoptosis Induction : Annexin V-FITC assays revealed that this compound induces apoptosis in cancer cells.
  • Cell Cycle Analysis : Flow cytometry studies indicated that the compound causes cell cycle arrest at the G0/G1 phase.

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promising anticonvulsant activity in preliminary studies. A series of derivatives were synthesized and evaluated for their efficacy using the maximal electroshock (MES) seizure model.

Table 2: Anticonvulsant Activity of Derivatives

Compound IDED50 (mg/kg)TD50 (mg/kg)Protective Index
6d4.3160.937.4

The most active derivative exhibited a high protective index compared to standard anticonvulsant drugs .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • In Vivo Models : Animal models treated with this compound showed reduced seizure frequency and severity when compared to controls.

Q & A

Q. What are the standard synthetic routes for N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide?

The compound is synthesized via Schiff base condensation between benzo[d][1,3]dioxole-5-carbohydrazide and substituted aldehydes. A typical method involves refluxing reactants in POCl3 or using triethylamine as a catalyst in chloroform. For example, derivatives are formed by reacting acid chlorides with hydrazide precursors under controlled conditions (room temperature, 18 hours), followed by NaHCO3 washing and ethanol recrystallization . Characterization includes NMR, MS, and melting point analysis to confirm purity and structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic peaks at δ 6.7–7.2 ppm, carbonyl signals at ~160 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., experimental M+ at 392.64 vs. calculated 392.18 for derivative 12) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • X-ray diffraction : Confirms crystal structure and intramolecular interactions .

Q. What are the primary research applications of this compound?

  • Anticonvulsant activity : Derivatives show promise in preclinical models, with structural modifications (e.g., bromo, nitro groups) enhancing efficacy .
  • Nonlinear optical (NLO) materials : High hyperpolarizability (82× urea) makes it suitable for photonic devices .
  • Electrochemical sensing : Functionalized derivatives detect heavy metals (e.g., Pb²⁺ with LOD of 96 pM) via Nafion-modified electrodes .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test:

  • Catalyst : Triethylamine vs. BF3·Et2O for imine formation (yields range: 50–90%) .
  • Solvent : Chloroform vs. toluene; polar aprotic solvents enhance nucleophilic substitution .
  • Temperature : Reflux (120°C) accelerates condensation but may degrade heat-sensitive groups .
  • Workup : Ethanol recrystallization improves purity, while column chromatography resolves byproducts .

Q. How to resolve contradictions in spectral data (e.g., MS discrepancies)?

  • MS calibration : Use internal standards (e.g., NaI) for accurate mass measurement .
  • Isotopic patterns : Check for bromine (M+/M+2 ratio) or chlorine adducts causing mass shifts (e.g., derivative 13: M+2 peak at 472.35) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

Q. What mechanistic insights explain its biological activity (e.g., anticonvulsant)?

  • In vitro assays : Measure GABAergic modulation or sodium channel blocking using patch-clamp electrophysiology .
  • SAR studies : Compare substituent effects (e.g., tert-butyl groups enhance lipophilicity and blood-brain barrier penetration) .
  • Enzyme inhibition : Test against pantothenate synthetase (IC50 ~350 nM for related thiazolidinones) .

Q. What computational methods predict its nonlinear optical properties?

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to compute hyperpolarizability (β = 30.85×10⁻³⁰ esu) .
  • NBO analysis : Identify charge transfer via donor-acceptor interactions (e.g., π→π* transitions at 324 nm) .
  • Bandgap analysis : Correlate HOMO-LUMO energy (3.96 eV) with NLO efficiency .

Q. How to design derivatives for electrochemical sensing applications?

  • Functionalization : Introduce sulfonamide or thiadiazole groups to enhance metal-binding affinity .
  • Electrode modification : Optimize Nafion film thickness on GCE for improved sensitivity (2220 pA/μM/cm²) .
  • Selectivity testing : Use differential pulse voltammetry in spiked samples (e.g., soil, blood) to validate interference resistance .

Q. How to compare bioactivity across structurally similar derivatives?

  • Pharmacophore modeling : Map essential features (e.g., benzodioxole ring, hydrazide linker) using MOE or Schrödinger .
  • Docking studies : Simulate binding to targets (e.g., MTB pantothenate synthetase) with AutoDock Vina .
  • Statistical analysis : Apply PCA or cluster analysis to correlate substituents (e.g., diethylamino vs. trifluoromethyl) with IC50 values .

Q. What protocols assess stability and degradation under physiological conditions?

  • Accelerated stability studies : Expose to pH 1–9 buffers (37°C, 72 hours) and monitor via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., melting points: 136–230°C) .
  • Light sensitivity : UV-Vis spectroscopy under 254 nm irradiation to track photodegradation .

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